Diuron

Übersicht

Beschreibung

Vorbereitungsmethoden

Diuron is synthesized through a two-step reaction process. The first step involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorobenzene isocyanate. In the second step, the 3,4-dichlorobenzene isocyanate is reacted with dimethylamine gas to produce this compound . This method is advantageous as it avoids the decomposition of 3,4-dichlorobenzene isocyanate in an aqueous phase, reducing by-products and saving costs .

Analyse Chemischer Reaktionen

Diuron undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by hydroxyl radicals, which occurs predominantly at the C2 position of this compound . This reaction leads to the formation of a this compound-OH adduct intermediate, which further reacts with oxygen to form a peroxy radical intermediate . The major products formed from these reactions include various oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Diuron is primarily used in agriculture to control unwanted vegetation in crops and non-crop areas. Its effectiveness against a broad spectrum of weeds makes it valuable in various agricultural practices.

- Weed Control : this compound is applied in crops such as sugarcane, cotton, and various fruit and vegetable crops. It acts by inhibiting photosynthesis in target plants, thereby preventing their growth.

- Non-Crop Areas : It is also used in non-crop areas like roadsides and industrial sites to manage weed growth.

Environmental Management

This compound is employed in environmental management strategies to mitigate weed growth in sensitive ecosystems and urban areas.

- Aquatic Environments : Studies have shown that this compound can be used to manage aquatic weeds effectively. However, its application requires careful monitoring due to potential toxicity to aquatic organisms .

- Soil Management : Research indicates that this compound persists in soil, influencing its distribution and potential leaching into groundwater. Understanding its behavior in soil helps develop better management practices to minimize environmental impact .

Removal and Degradation Techniques

Given the environmental concerns associated with this compound, various studies focus on its removal from contaminated water sources.

- Adsorption Techniques : Recent studies have explored the use of modified biochar as an absorbent for this compound removal from aqueous solutions. For instance, a modified sewage sludge-derived biochar demonstrated a maximum adsorption capacity of 17.7 mg/g .

- Electrochemical Methods : The electro-Fenton method has been investigated for degrading this compound in water, showing promise in mineralizing the compound while monitoring the formation of potentially toxic metabolites during the process .

Toxicological Studies

Research into the toxic effects of this compound is crucial for understanding its implications for human health and ecosystems.

- Cellular Impact : A study utilizing Saccharomyces cerevisiae as a biosensor revealed that this compound significantly inhibits cellular respiration at various concentrations, indicating its potential toxicity . The study highlighted the need for further investigation into detoxification mechanisms within organisms exposed to this compound.

- Environmental Toxicity : Field studies have indicated that this compound can accumulate in aquatic environments, posing risks to local biota. Monitoring its concentrations in surface water and groundwater has become essential for assessing ecological risks .

Case Study 1: Adsorption Capacity of Biochar

A study conducted by Yucan Liu et al. focused on the efficiency of modified sewage sludge-derived biochar for this compound removal from water. The findings indicated high adsorption capacities under varying pH levels, with significant implications for wastewater treatment strategies.

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 17.7 mg/g |

| pH Range | 10–2 |

| Regeneration Efficiency | 96.6% after four cycles |

Case Study 2: Toxicity Assessment Using Yeast

In an investigation using Saccharomyces cerevisiae, researchers assessed the acute and chronic effects of this compound on cellular respiration. The study found that exposure to low concentrations resulted in notable inhibition of respiration, emphasizing the herbicide's toxicological profile.

| Exposure Duration | Concentration (M) | % Inhibition |

|---|---|---|

| Short-term (6h) | 11% | |

| Short-term (6h) | 0% (detoxification triggered) | |

| Long-term (24h) | 6.06% |

Wirkmechanismus

Diuron exerts its herbicidal effects by inhibiting photosynthesis in plants. It blocks the binding sites of plastid quinones in photosystem II, disrupting the electron transport chain and preventing the conversion of light energy into chemical energy . This leads to chlorosis, or loss of chlorophyll, in the leaves, ultimately causing the plant to die from nutrient deficiency .

Vergleich Mit ähnlichen Verbindungen

Diuron is part of the phenylurea class of herbicides, which includes compounds like linuron and monuron . Compared to these similar compounds, this compound is unique in its high effectiveness and stability in various environmental conditions . Linuron and monuron also inhibit photosynthesis but differ in their specific binding affinities and degradation pathways .

Biologische Aktivität

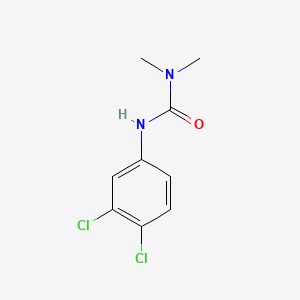

Diuron, chemically known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a widely used herbicide that has raised significant concerns regarding its biological activity and environmental impact. This article synthesizes diverse research findings on the biological effects of this compound, particularly its toxicological effects on aquatic organisms, potential endocrine-disrupting properties, and mechanisms of toxicity.

Overview of this compound

This compound is primarily employed in agriculture for controlling a variety of annual and perennial weeds. Its extensive use has led to its frequent detection in surface waters globally, raising concerns about its ecological and health implications.

Mechanisms of Toxicity

- Inhibition of Cellular Respiration : this compound acts as a weak inhibitor of cytochrome bc1 (Complex III) in the electron transport chain. Studies have shown that it can inhibit cellular respiration in various organisms, including yeast (Saccharomyces cerevisiae), with significant effects observed at concentrations as low as M over short-term exposures. Long-term exposure increases the potential for mitochondrial accumulation and subsequent toxic effects .

- Endocrine Disruption : Research indicates that this compound and its metabolites exhibit anti-androgenic activity. In studies involving male Nile tilapia (Oreochromis niloticus), this compound exposure led to decreased testosterone levels and impaired spermatogenesis, suggesting potential reproductive toxicity . The metabolites 3,4-dichloroaniline (DCA), 3,4-dichlorophenylurea (DCPU), and 3,4-dichlorophenyl-N-methylurea (DCPMU) were particularly noted for their significant impacts on hormone levels and gonadal health .

Case Study 1: Nile Tilapia Exposure

A study conducted on Nile tilapia exposed to this compound at a concentration of 200 ng/L for 25 days revealed:

- Testosterone Levels : Significant decreases were observed in testosterone and 11-ketotestosterone.

- Gonadosomatic Index : A reduction in this index indicated impaired reproductive capacity.

- Histological Changes : Alterations in gonadal histology were noted, with decreased diameters of seminiferous tubules and reduced germ cell percentages .

Case Study 2: Seagrass Response to this compound

Research on the tropical seagrass Halophila ovalis demonstrated that this compound exposure combined with thermal stress adversely affected photosynthetic performance. The study assessed various combinations of temperature and this compound concentrations (0–30 μg/L) over a 24-hour period:

- Photosystem II Function : Recovery rates post-exposure were significantly impacted by both stressors, with the lowest recovery observed at higher temperatures (40 °C) and elevated this compound concentrations .

Table 1: Summary of this compound's Effects on Aquatic Organisms

Environmental Impact

The environmental fate of this compound has been extensively reviewed. It is known to persist in aquatic environments, posing risks to non-target organisms. Regulatory assessments have highlighted concerns about its impact on aquatic ecosystems due to runoff from agricultural applications .

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTQQYYKAHVGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020446 | |

| Record name | Diuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diuron is a white crystalline solid. It is a wettable powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Dry Powder; Dry Powder, Pellets or Large Crystals, White, odorless, crystalline solid. [herbicide]; [NIOSH], White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide] | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIURON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/354 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diuron | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

356 to 374 °F at 760 mmHg (USCG, 1999), Decomposes at 180-190 °C, 356 °F (decomposes), 356 °F (Decomposes) | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIURON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/354 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diuron | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.004 % (NIOSH, 2023), In water, 42.0 mg/L at 25 °C, In water, 37.4 mg/L at 25 °C, Very low solubility in hydrocarbon solvents, In acetone 53, butyl stearate 1.4, benzene 1.2 (all in g/kg at 27 °C). Sparingly soluble in hydrocarbons., 0.004% | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diuron | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.48 | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2e-09 mmHg (NIOSH, 2023), 0.00000001 [mmHg], VP: 6.90X10-8 mm Hg (9.2X10-3 mPa) at 25 °C, VP: 3.1X10-6 mm Hg at 50 °C, 8.25X10-9 mm Hg (1.1X10-3 mPa) at 25 °C, 0.000000002 mmHg | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIURON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/354 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diuron | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

/Chlorophyll/ fluorescence measurements indicated significant electron transport inhibition in /intact soybean/ leaves 1 hr after treatment with 40 mM solutions of ... diuron., The potent inhibitory effect of substituted ureas on the photosynthetic mechanism of ... plants ... /is exerted through inhibition of/ Hill reaction, ie, evolution of oxygen in presence of living chloroplasts & suitable hydrogen acceptor. /Substituted ureas/ | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The presence of 3,3',4,4'-tetrachloroazobenzene (TCAB) was determined in 3,4-dichloroaniline and its herbicidal derivatives /propanil, diuron, linuron, and neburon,/ using high-pressure liquid chromatography. The concn was in the range of 9-1400 ug/g. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid, Colorless crystals, White powder | |

CAS No. |

330-54-1 | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | diuron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diuron (ISO); 3-(3,4-dichlorophenyl)-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I3SDS92WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIURON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/354 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

318.2 °F (USCG, 1999), 158-159 °C, MP: 159 °C. Decomposes at 180 °C, 316 °F | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIURON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/354 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diuron | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diuron interact with its target, PSII?

A1: this compound inhibits photosynthesis by binding to the QB binding site of the D1 protein in PSII. [] This binding blocks electron transfer from QA to QB, effectively halting the photosynthetic electron transport chain. [, , ]

Q2: What are the downstream effects of this compound's inhibition of PSII?

A2: Blocking PSII leads to a cascade of effects:* Reduced Photosynthesis: A significant decrease in photosynthetic activity and energy production. [, ]* Oxidative Stress: Accumulation of reactive oxygen species (ROS) causing damage to cellular components. []* Growth Inhibition: Reduced biomass production and stunted growth in plants and algae. [, ]* Reproductive Impairment: Decreased fecundity, spawning, and planulation in corals. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C9H10Cl2N2O and a molecular weight of 233.09 g/mol.

Q4: Is there any spectroscopic data available on this compound?

A4: Yes, studies have used various spectroscopic techniques to study this compound:* Chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to quantify this compound and its metabolites in environmental samples. [, , ]* Liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) has been used to identify this compound degradation byproducts. []* UV-Vis spectroscopy can be used to monitor this compound degradation in laboratory settings. []

Q5: How does this compound perform under various environmental conditions?

A5: this compound exhibits varying persistence and mobility depending on factors like soil type, pH, and organic matter content. [, , ] For instance, it degrades slower in soils with higher organic matter content. []

Q6: Are there any concerns regarding this compound's persistence in the environment?

A6: Yes, this compound's persistence raises concerns about its potential to contaminate water resources. [, ] Studies have detected this compound and its metabolites in surface water [] and groundwater [, ] in areas with agricultural activity.

Q7: Have computational methods been used to study this compound?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism and kinetics of this compound's reaction with hydroxyl radicals. []

Q8: What insights have computational studies provided about this compound?

A8: DFT calculations have helped elucidate:* Degradation Pathways: Identifying favorable pathways for this compound degradation in the environment. []* Reaction Rates: Estimating the rate constants for key reactions involved in this compound degradation. []* Atmospheric Lifetime: Predicting the persistence of this compound in the atmosphere. []

Q9: How do structural modifications of this compound affect its activity?

A9: Modifications to the this compound molecule can significantly alter its binding affinity to PSII and subsequently its herbicidal activity. [] For example, replacing the dimethylurea group with other substituents can affect the molecule's interaction with the QB binding site.

Q10: What are the common formulations of this compound, and how do they impact its stability and efficacy?

A10: this compound is commercially available in various formulations, including wettable powders (WP) and liquid formulations. * Controlled-release formulations (CRF) have been developed using polymers like alginate and pectin to improve this compound's efficacy and reduce its environmental impact. []* Cyclodextrin-based formulations have shown promise in enhancing this compound's bioavailability for bioremediation purposes. []

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals?

A11: Research suggests:* Absorption: this compound can be absorbed through various routes, including ingestion and dermal contact.* Distribution: Once absorbed, it can distribute to various tissues. []* Metabolism: The primary metabolic pathway in mammals is N-demethylation, primarily mediated by cytochrome P450 enzymes (CYPs). []* Excretion: this compound and its metabolites can be excreted through urine and feces.

Q12: What models have been used to study this compound's effects?

A12:* In vitro studies: Employ isolated chloroplasts [] and enzyme assays to investigate this compound's mechanism of action and metabolic pathways. []* Bioassays: Utilize organisms like lettuce (Lactuca sativa) [] and algae [] to assess this compound's toxicity and potential environmental impact. * Animal models: Rat studies have been conducted to evaluate this compound's toxicity and potential carcinogenicity. [, ]* Field studies: Investigate this compound's behavior and fate in real-world agricultural settings. [, , , ]

Q13: Have cases of this compound resistance been reported?

A13: Yes, some weed species, like common groundsel (Senecio vulgaris), have developed resistance to this compound and other PSII inhibitors. []

Q14: What is the mechanism behind this compound resistance?

A14: Resistance often arises from mutations in the D1 protein, specifically at the QB binding site, reducing this compound's binding affinity. []

Q15: What are the known toxicological effects of this compound?

A15: this compound's toxicity varies depending on the organism, exposure level, and duration. Studies have reported:* Acute Toxicity: High doses can cause acute toxicity in animals.* Chronic Toxicity: Prolonged exposure to high levels of this compound is linked to adverse health outcomes in laboratory animals, including urothelial tumors in rats. []* Endocrine Disruption: Some studies suggest that this compound may have endocrine-disrupting effects.

Q16: What analytical methods are used to detect and quantify this compound?

A16: Common methods include:* HPLC: A widely used technique for separating and quantifying this compound in various matrices. [, ]* GC-MS: A sensitive method for identifying and quantifying this compound and its metabolites. [, ]* Bioassays: Employing sensitive organisms to detect and estimate the concentration of this compound in environmental samples.

Q17: What are the main concerns regarding this compound's environmental impact?

A17:

Water Contamination: this compound can leach into surface and groundwater, posing risks to aquatic ecosystems and potentially contaminating drinking water sources. [, ]* Non-Target Effects: this compound can affect non-target organisms like algae [, , ], potentially disrupting aquatic food webs. * Bioaccumulation:* Although this compound does not readily biomagnify in food chains, its persistence raises concerns about its potential to accumulate in sediments and organisms.

Q18: What are the main pathways of this compound degradation in the environment?

A18:* Biodegradation: Microorganisms play a crucial role in this compound degradation, breaking it down into metabolites like DCPMU (3-(3,4-dichlorophenyl)-1-methylurea) and DCPU ((3,4-dichlorophenyl)urea). [, , ]* Photodegradation: Sunlight can also contribute to this compound degradation, especially in aquatic environments. []

Q19: How does this compound's solubility affect its environmental fate?

A19: this compound has relatively low water solubility, which influences its adsorption to soil particles and its potential for leaching. [] Factors like pH and organic matter content can also affect its solubility and mobility. []

Q20: What is known about this compound's biodegradability?

A20: this compound can be biodegraded by various microorganisms, but the rate and extent of degradation vary depending on environmental factors and the microbial community present. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.